molecular formula C16H21N3O3S B2524190 ethyl 4-((2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate CAS No. 2034506-02-8

ethyl 4-((2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

Cat. No.: B2524190
CAS No.: 2034506-02-8
M. Wt: 335.42
InChI Key: PDEAMQJBBDXRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 2034262-98-9) features a pyrazole core substituted with a 5-methyl group and a thiophen-2-yl moiety, linked via an ethylamino bridge to an ethyl 4-oxobutanoate ester. Its molecular formula is C₁₉H₂₀N₆O, with a molecular weight of 292.33 g/mol . While physicochemical data (e.g., solubility, melting point) are unavailable, its structure suggests moderate lipophilicity due to the thiophene and ester groups, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name

ethyl 4-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-3-22-16(21)7-6-15(20)17-8-9-19-12(2)11-13(18-19)14-5-4-10-23-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEAMQJBBDXRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C(=CC(=N1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H18N4O3S\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

It features a pyrazole core, which is known for its diverse biological activities. The presence of thiophene and ethyl groups further enhances its pharmacological potential.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including those similar to this compound. For instance:

  • Inhibition of COX Enzymes : Pyrazole derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. A related compound showed an IC50 value of 5.63 μmol/kg, indicating potent anti-inflammatory effects comparable to established drugs like celecoxib .

Analgesic Effects

The analgesic properties of pyrazole-based compounds have been documented in various animal models. In one study, a derivative exhibited a significant reduction in pain response in carrageenan-induced paw edema models, suggesting effective analgesic activity .

Case Study 1: Pyrazole Derivatives in Inflammation Models

A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Among these, compounds with similar structural motifs to this compound exhibited promising results:

Compound IDIC50 (μmol/kg)COX Selectivity Index
Compound A5.638.22
Compound B3.509.31

These findings suggest that modifications in the pyrazole structure can significantly enhance anti-inflammatory potency while maintaining safety profiles .

Case Study 2: Safety and Toxicology

In evaluating the safety of pyrazole derivatives, studies indicated minimal degenerative changes in vital organs (stomach, liver, kidneys) after administration in animal models. This highlights the potential for these compounds to be developed into therapeutic agents with a favorable safety profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Pyrazole-Based Esters with Halogen Substituents
  • Ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate (CAS 2025360-90-9, C₁₇H₂₀ClN₃O₃, MW 349.82 g/mol): Structural Differences: Replaces the thiophene with a phenyl group and introduces a chlorine atom at the pyrazole 5-position. Implications: The chlorine atom increases molecular weight and lipophilicity (Cl vs. The phenyl group may strengthen π-π stacking in hydrophobic binding pockets compared to thiophene’s sulfur-mediated interactions .
2.2 Fluorinated Pyrazole Derivatives
  • Ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate (CAS 477762-89-3, C₂₀H₁₉F₃N₄O₃S, MW 452.45 g/mol): Structural Differences: Incorporates a trifluoroacetyl group and a dimethylpyrrolyl-thiophene substituent. The dimethylpyrrole-thiophene system could improve aromatic interactions in biological targets compared to the simpler thiophene in the target compound .
2.3 Thiazole-Pyrazole Hybrids
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (from ): Structural Differences: Combines pyrazole with thiazole and halogenated aryl groups. Implications: The chloro and fluoro substituents enhance antimicrobial activity, as noted in studies . The target compound lacks halogens, which may reduce potency but improve safety profiles.
2.4 Thiadiazole-Piperazine Derivatives
  • Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate: Structural Differences: Includes a thiadiazole-piperazine scaffold and an isopropylamino group. Implications: The piperazine moiety increases solubility due to its basicity, a feature absent in the target compound. Thiadiazole’s electron-rich nature may enhance binding to enzymes like carbonic anhydrase .

Physicochemical and Pharmacokinetic Trends

Compound Molecular Weight (g/mol) Key Substituents Predicted Properties
Target Compound (CAS 2034262-98-9) 292.33 Thiophen-2-yl, methyl-pyrazole Moderate lipophilicity, ester-based hydrolysis
Chlorinated Analog (CAS 2025360-90-9) 349.82 Chlorine, phenyl Higher lipophilicity, enhanced stability
Fluorinated Analog (CAS 477762-89-3) 452.45 Trifluoroacetyl, dimethylpyrrole Metabolic stability, strong electronic effects
Thiadiazole-Piperazine Derivative ~500 (estimated) Thiadiazole, piperazine High solubility, potential for CNS penetration
  • Key Observations :
    • Halogenation : Chlorine/fluorine substituents improve target affinity but may increase toxicity.
    • Heterocyclic Diversity : Thiophene (target) vs. thiazole/thiadiazole (analogs) influences electronic properties and binding modes.
    • Solubility : Piperazine and ester groups enhance aqueous solubility, critical for oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.